Tazemetostat dihydrobromide

Description

Role of Histone Methyltransferases in Chromatin Biology

Histone methyltransferases (HMTs) are a class of enzymes that play a critical role in chromatin remodeling by catalyzing the transfer of methyl groups to histone proteins, primarily on lysine (B10760008) and arginine residues of histones H3 and H4. taylorandfrancis.comnih.govwikipedia.org This process, known as histone methylation, is a principal epigenetic modification that influences gene expression, genomic stability, and cell differentiation. wikipedia.org

The effect of histone methylation on transcription depends on the specific site and the degree of methylation (mono-, di-, or tri-methylation). wikipedia.orgmdpi.com For instance, methylation at histone H3 lysine 4 (H3K4) is generally associated with active transcription, whereas methylation at histone H3 lysine 27 (H3K27) is a hallmark of transcriptional repression. mdpi.comwikipedia.org HMTs utilize S-adenosyl-L-methionine (SAM) as a cofactor and methyl donor. wikipedia.orgwikipedia.org The dysregulation of HMT activity is linked to various diseases, including cancer. mdpi.com

Enhancer of Zeste Homolog 2 (EZH2) as a Histone Methyltransferase

Enhancer of Zeste Homolog 2 (EZH2) is a histone-lysine N-methyltransferase that is a key player in the regulation of gene expression. wikipedia.orgnih.gov As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2's primary function is to catalyze the methylation of histone H3 at lysine 27 (H3K27). wikipedia.orgpatsnap.com This methylation event is a critical component of a major gene-silencing pathway. nih.gov

The gene encoding human EZH2 is located on chromosome 7. taylorandfrancis.com The EZH2 protein possesses a distinct domain architecture that is crucial for its function. researchgate.netnih.gov Key domains include:

SET domain: This is the catalytic domain responsible for the histone methyltransferase activity. mdpi.comresearchgate.net

CXC domain: Located N-terminal to the SET domain, it may contribute to maintaining an inactive conformation. nih.govnih.gov

SANT domains: These domains are also part of the EZH2 structure. taylorandfrancis.com

Three transactivation domains (TADs): These domains can interact with other proteins, such as p300, to potentially activate gene expression. portlandpress.com

The structure of the EZH2 catalytic domain reveals that while it conserves many features of SET domain methyltransferases, its cofactor and substrate binding sites exhibit conformational plasticity, which is modulated by its interaction with other PRC2 components. nih.govnih.gov

EZH2 functions as the enzymatic core of the Polycomb Repressive Complex 2 (PRC2). wikipedia.orgnih.gov The catalytic activity of EZH2 is dependent on its association with other core components of the PRC2 complex. wikipedia.orgnih.gov Overexpression and mutations of EZH2 are implicated in a variety of cancers, making it a significant target for therapeutic intervention. nih.govnih.gov Tazemetostat (B611178), for example, is a small molecule that selectively inhibits the enzymatic activity of EZH2. patsnap.compatsnap.comnih.gov It acts as a competitive inhibitor with respect to the S-adenosylmethionine (SAM) cofactor. nih.goveisai.com

The core PRC2 complex is a multi-protein assembly essential for its function. taylorandfrancis.comnih.gov In mammals, the core components include:

EZH1 or EZH2: The catalytic subunit. taylorandfrancis.commdpi.com

Embryonic Ectoderm Development (EED): Essential for the complex's stability and allosteric activation of EZH2. nih.govnih.gov

Suppressor of Zeste 12 (SUZ12): Crucial for the integrity of the complex and the stability of EZH2. nih.govnih.gov

Retinoblastoma-binding protein 46/48 (RbAp46/48) or RBBP4/7: Histone-binding proteins. nih.govnih.gov

The assembly of these core subunits is necessary for the full histone methyltransferase activity of the complex. nih.gov Additional accessory subunits, such as AEBP2, JARID2, and PCL proteins, can also associate with the core complex to form different holo-PRC2 complexes. nih.govnih.gov

| Core PRC2 Subunit | Key Function |

| EZH1/EZH2 | Catalytic subunit, responsible for H3K27 methylation. taylorandfrancis.commdpi.com |

| EED | Allosteric activation of EZH2, essential for complex stability. nih.govnih.gov |

| SUZ12 | Maintains PRC2 integrity and EZH2 stability. nih.govnih.gov |

| RbAp46/48 (RBBP4/7) | Histone binding. nih.govnih.gov |

The canonical function of the PRC2 complex is to catalyze the mono-, di-, and tri-methylation of histone H3 at lysine 27 (H3K27me1/2/3). wikipedia.orgnih.gov This methylation, particularly trimethylation (H3K27me3), is a well-established repressive mark associated with gene silencing. nih.govtandfonline.comresearchgate.net

The process of transcriptional repression mediated by PRC2 involves the following steps:

PRC2 is recruited to specific genomic regions. nih.gov

The EZH2 subunit catalyzes the methylation of H3K27. wikipedia.orgresearchgate.net

The H3K27me3 mark serves as a docking site for other repressive complexes, such as Polycomb Repressive Complex 1 (PRC1), which further compacts chromatin and solidifies the silent state. nih.govresearchgate.netresearchgate.net

This mechanism is crucial for regulating developmental genes and maintaining cell identity. nih.govnih.gov Dysregulation of this process, often through overexpression or mutation of EZH2, can lead to the inappropriate silencing of tumor suppressor genes, contributing to cancer development. nih.govahdbonline.com

| Histone Modification | Associated Transcriptional State |

| H3K4 methylation | Activation wikipedia.orgmdpi.com |

| H3K27 methylation | Repression mdpi.comwikipedia.org |

| H3K36 methylation | Activation wikipedia.orgmdpi.com |

| H4K20 methylation | Repression mdpi.comwikipedia.org |

Dysregulation of EZH2 in Oncogenesis and Disease Pathogenesis

The precise control of EZH2 activity is paramount for normal cellular function, and its dysregulation is a hallmark of various human diseases, most notably cancer. d-nb.infonih.gov The disruption of EZH2's enzymatic activity or expression levels can lead to a cascade of aberrant gene expression, promoting tumorigenesis and contributing to the pathology of several non-cancerous conditions. d-nb.infonih.gov This dysregulation manifests in several ways, including overexpression, gain-of-function mutations, and loss-of-function mutations, each with distinct pathological consequences depending on the cellular context. nih.gov

EZH2 Overexpression in Solid Tumors

One of the most common forms of EZH2 dysregulation is its overexpression, which has been documented in a wide array of solid tumors. aacrjournals.org Elevated levels of EZH2 are frequently observed in cancers of the prostate, breast, lung, liver, bladder, and pancreas, among others. aacrjournals.orgmdpi.comoncotarget.com This overexpression is often correlated with advanced disease, metastasis, and poor prognosis. mdpi.comnih.gov

The oncogenic role of EZH2 overexpression is primarily attributed to its canonical function as a transcriptional repressor. nih.govmdpi.com By increasing the levels of H3K27me3 at the promoter regions of tumor suppressor genes, elevated EZH2 activity leads to their silencing. aacrjournals.org For instance, EZH2-mediated repression of genes like p16 and p21 can disable critical cell cycle checkpoints, leading to uncontrolled cell proliferation. mdpi.com In prostate cancer, EZH2 overexpression has been linked to the silencing of the tumor suppressor PSP94. nih.gov

Mechanisms leading to EZH2 overexpression are multifaceted and include transcriptional activation by oncogenic transcription factors such as E2F and MYC, as well as the downregulation of microRNAs (like miR-101 and miR-26a) that normally suppress EZH2 expression. aacrjournals.org Beyond its canonical repressive role, EZH2 can also exhibit non-canonical functions. In some contexts, like castrate-resistant prostate cancer and certain breast cancers, EZH2 can act as a transcriptional co-activator, complexing with transcription factors such as the androgen receptor (AR) or estrogen receptor (ER) to drive the expression of oncogenes. nih.govoncotarget.com

| Cancer Type | Associated Outcomes | Key Repressed/Affected Genes | References |

|---|---|---|---|

| Prostate Cancer | Aggressive disease, metastasis, poor prognosis | PSP94, Developmental regulators (via AR collaboration) | mdpi.comnih.gov |

| Breast Cancer | Aggressiveness, poor prognosis, metastasis | ER and Wnt signaling targets, p16, p21 | mdpi.comnih.govnih.gov |

| Lung Cancer | Poor prognosis, tumor progression | Cell cycle regulators (e.g., p15, p21, p27) | aacrjournals.org |

| Liver Cancer | Tumor progression | Tumor suppressor genes | aacrjournals.org |

| Bladder Cancer | Tumor progression | Tumor suppressor genes | aacrjournals.org |

| Melanoma | Aggressive disease | Tumor suppressor genes | aacrjournals.org |

Gain-of-Function Mutations in Hematological Malignancies

In contrast to the broad overexpression seen in solid tumors, specific, recurrent heterozygous mutations in EZH2 are characteristic of certain B-cell lymphomas. ashpublications.orgplos.org These are typically gain-of-function (GOF) mutations, most frequently occurring at the tyrosine 641 (Y641) residue within the catalytic SET domain. aacrjournals.orgbiorxiv.org Such mutations are found in approximately 25% of germinal center B-cell-like diffuse large B-cell lymphomas (GCB-DLBCL) and follicular lymphomas (FL). plos.org

These GOF mutations enhance the catalytic activity of EZH2, leading to an accumulation of the repressive H3K27me3 mark. ashpublications.orgplos.org This hyper-methylation aberrantly silences genes that are crucial for B-cell differentiation and cell cycle checkpoints, effectively trapping the cells in a proliferative state and promoting lymphomagenesis. plos.org Research indicates that these mutations can also alter the tumor microenvironment, for instance by suppressing antigen presentation pathways, which may allow the malignant cells to evade the immune system. ashpublications.org

| Cancer Type | Common Mutation Site | Frequency | Molecular Consequence | References |

|---|---|---|---|---|

| Follicular Lymphoma (FL) | Y641 | ~25% | Enhanced H3K27 trimethylation, repression of differentiation genes | plos.orgaacrjournals.org |

| Diffuse Large B-Cell Lymphoma (GCB-DLBCL) | Y641 | ~25% | Enhanced H3K27 trimethylation, aberrant gene silencing | ashpublications.orgplos.org |

Loss-of-Function Mutations and Tumor Suppressor Role

Paradoxically, EZH2 can also function as a tumor suppressor, and inactivating mutations are linked to the pathogenesis of various myeloid malignancies. nih.govaacrjournals.org Recurrent loss-of-function (LOF) mutations, including deletions, frameshift, and nonsense mutations, are found in a subset of myelodysplastic syndromes (MDS), myeloproliferative neoplasms (MPN), and myelofibrosis. nih.govashpublications.org

In these diseases, the loss of EZH2's catalytic activity leads to a decrease in H3K27me3 levels. ashpublications.org This results in the de-repression and subsequent expression of genes, including oncogenes like HOXA9, that promote hematopoietic stem cell self-renewal and block differentiation, thereby contributing to malignant transformation. researchgate.net For example, the loss of Ezh2 in mouse models of JAK2-V617F-driven myelofibrosis accelerates disease progression. nih.gov These findings highlight the context-dependent and dichotomous role of EZH2, acting as either an oncogene or a tumor suppressor depending on the specific lineage and cellular environment. nih.govaacrjournals.org

Role in Non-Cancerous Disease Pathogenesis

The impact of EZH2 dysregulation extends beyond cancer to a range of non-malignant diseases, particularly those involving inflammatory and fibrotic processes. oup.comnih.gov

Neuroinflammatory and Degenerative Diseases: EZH2 plays a significant role in neuroinflammation. mdpi.comresearcher.life It is implicated in regulating microglial activation and the production of pro-inflammatory cytokines. mdpi.comnih.gov In conditions like neuropathic pain, increased EZH2 activity can suppress anti-inflammatory genes, exacerbating the inflammatory response. nih.govresearchgate.netnih.gov Its involvement in balancing pro-inflammatory Th17 and anti-inflammatory Treg cells also links it to the pathogenesis of autoimmune neuroinflammatory diseases like multiple sclerosis. mdpi.com

Kidney Diseases: EZH2 expression is typically low in healthy kidney tissue but becomes upregulated following injury. nih.gov In conditions like acute kidney injury (AKI) and chronic kidney disease (CKD), EZH2 activation can promote renal tubular cell death and fibrosis. nih.govgrantome.comfrontiersin.org It contributes to the pathogenesis of diabetic kidney disease by facilitating the activation of pro-fibrotic signaling pathways. spandidos-publications.com Conversely, in some kidney cell types like podocytes, EZH2 appears to have a protective role. nih.gov It is also upregulated in autosomal dominant polycystic kidney disease (ADPKD), where its inhibition has been shown to suppress cyst growth. oup.com

Autoimmune Diseases: EZH2 is a critical regulator of immune cell differentiation and function, and its dysregulation is implicated in autoimmune disorders like systemic lupus erythematosus (SLE) and rheumatoid arthritis. oup.comfrontiersin.org For instance, elevated EZH2 expression in certain T cells can intensify the autoimmune response in Sjögren's syndrome. oup.com In inflammatory bowel disease (IBD), EZH2 is involved in maintaining intestinal immune homeostasis. oup.comresearchgate.net

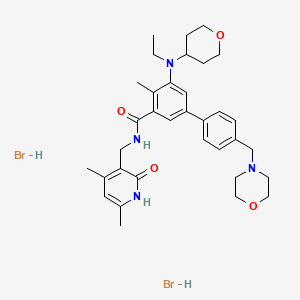

Structure

3D Structure of Parent

Properties

CAS No. |

1467052-83-0 |

|---|---|

Molecular Formula |

C34H46Br2N4O4 |

Molecular Weight |

734.6 g/mol |

IUPAC Name |

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;dihydrobromide |

InChI |

InChI=1S/C34H44N4O4.2BrH/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40;;/h6-9,18-20,29H,5,10-17,21-22H2,1-4H3,(H,35,39)(H,36,40);2*1H |

InChI Key |

OVLIOBIPPKJKHT-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5.Br.Br |

Origin of Product |

United States |

Mechanistic Foundations of Tazemetostat As an Ezh2 Inhibitor

Molecular Mechanism of EZH2 Inhibition by Tazemetostat (B611178)

Tazemetostat functions by directly targeting the catalytic activity of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2). patsnap.comnih.gov This inhibition is achieved through a competitive mechanism that ultimately disrupts the enzymatic function of the EZH2-SET domain.

S-Adenosylmethionine (SAM)-Competitive Inhibition of EZH2

Tazemetostat acts as a competitive inhibitor of S-adenosylmethionine (SAM), the universal methyl donor required for EZH2's methyltransferase activity. wikipedia.orgnih.gov By binding to the SAM-binding pocket within the SET domain of EZH2, tazemetostat prevents SAM from associating with the enzyme, thereby blocking the transfer of a methyl group to its histone substrate. nih.govbmbreports.org This competitive inhibition is a key feature of its mechanism, leading to a potent and selective blockade of EZH2's catalytic function. nih.govnih.gov Research has shown that tazemetostat inhibits EZH2 with a Ki value of 2.5 nM. nih.govnih.gov

Disruption of EZH2-SET Domain Catalytic Activity

The catalytic activity of EZH2 resides within its SET domain, which is responsible for the methylation of histone H3 at lysine (B10760008) 27 (H3K27). bmbreports.orgnih.gov By competitively binding to the SAM pocket within this domain, tazemetostat effectively disrupts the catalytic machinery of EZH2. bmbreports.orgaacrjournals.org This disruption prevents the trimethylation of H3K27 (H3K27me3), a hallmark of EZH2 activity. patsnap.comnih.gov The inhibition of the SET domain's function is central to the therapeutic effects of tazemetostat. aacrjournals.org

Consequences of EZH2 Inhibition on Polycomb Repressive Complex 2 Activity

The inhibition of EZH2 by tazemetostat has profound downstream effects on the activity of the PRC2 complex, leading to significant changes in chromatin structure and gene expression.

Reduction of Global and Locus-Specific Histone H3 Lysine 27 Trimethylation (H3K27me3) Levels

A primary consequence of tazemetostat's inhibition of EZH2 is a dose-dependent global reduction in the levels of H3K27me3. nih.govnih.gov This decrease in histone methylation alters gene expression patterns that are associated with cancer pathways. wikipedia.org In lymphoma cell lines, treatment with tazemetostat leads to a significant reduction in H3K27me3, with maximal inhibition observed after 3 to 4 days of incubation. nih.gov This reduction in the repressive H3K27me3 mark is a direct pharmacodynamic effect of tazemetostat. nih.gov

Alterations in Chromatin Compaction and Gene Accessibility

The PRC2 complex, through the catalytic activity of EZH2, plays a crucial role in maintaining a condensed chromatin state, which is generally associated with transcriptional repression. patsnap.comnih.gov By reducing H3K27me3 levels, tazemetostat leads to a less compact chromatin structure. researchgate.net This alteration in chromatin compaction increases the accessibility of DNA to transcription factors and other regulatory proteins, resulting in the reactivation of previously silenced genes, including tumor suppressor genes. patsnap.compatsnap.com This change in the transcriptional landscape can inhibit cell proliferation and promote apoptosis in cancer cells. patsnap.com

Substrate Specificity of Tazemetostat Action

Tazemetostat exhibits a high degree of selectivity for EZH2, which contributes to its therapeutic window. It demonstrates potent activity against both wild-type and certain mutant forms of the enzyme.

Tazemetostat is highly selective for EZH2 over other histone methyltransferases. nih.gov It has a 35-fold greater selectivity for EZH2 compared to EZH1, a closely related homolog. nih.gov The IC50 value for EZH1 is 392 nM, significantly higher than that for EZH2. nih.govmedchemexpress.com Furthermore, tazemetostat inhibits EZH2 over 4,500-fold more potently than other histone methyltransferases. nih.gov

Tazemetostat is effective against both wild-type (WT) and certain gain-of-function mutant forms of EZH2. wikipedia.orgtandfonline.com Mutations in the EZH2 gene, such as those at codons Y646 and A687, are found in some cancers and lead to hyperactive EZH2. nih.govjadpro.com Tazemetostat potently inhibits these mutant forms of EZH2. nih.govjadpro.com While cell lines with EZH2 mutations are generally more sensitive to the antiproliferative effects of tazemetostat, the drug still demonstrates activity in cells with wild-type EZH2. nih.govaacrjournals.org

Selective Inhibition of Wild-Type EZH2

Tazemetostat demonstrates potent inhibitory activity against wild-type (WT) EZH2. medchemexpress.comnih.gov In cell-free assays, tazemetostat inhibits the activity of human PRC2 containing wild-type EZH2 with a Ki value of 2.5 nM. medchemexpress.com The IC50 values for tazemetostat against wild-type EZH2 have been reported as 11 nM in a peptide assay and 16 nM in a nucleosome assay. medchemexpress.com This inhibition of WT EZH2 is significant in cancers where its overexpression, rather than mutation, is a driving factor. nih.gov Despite a generally cytostatic (growth-inhibiting) rather than cytotoxic (cell-killing) effect on cells with wild-type EZH2, the inhibition is sufficient to decrease proliferation. researchgate.net

Preferential Inhibition of Gain-of-Function EZH2 Mutants (e.g., Y641, A677, A682G, A692V)

A key feature of tazemetostat is its pronounced activity against various gain-of-function mutants of EZH2, which are frequently observed in certain hematological malignancies like follicular lymphoma and diffuse large B-cell lymphoma. researchgate.netselleckchem.com These mutations lead to hypermethylation of H3K27, promoting oncogenesis. nih.gov Cell lines harboring EZH2 mutations are significantly more sensitive to the antiproliferative and apoptotic effects of tazemetostat compared to wild-type cell lines. researchgate.netnih.gov

The inhibitory activity of tazemetostat against specific EZH2 mutants is detailed below:

Y641 mutations: This is one of the most common EZH2 mutations. Tazemetostat effectively inhibits various Y641 mutant forms of the enzyme. nih.gov

A677G: Tazemetostat has been shown to be a potent inhibitor of the A677G EZH2 mutant. medchemexpress.com

A682G: Tazemetostat inhibits tumor growth in models containing the EZH2 A682G mutation. nih.gov The Pfeiffer cell line, which harbors the EZH2 A682G mutation, exhibited a 20- to 300-fold greater sensitivity to tazemetostat compared to cell lines with Y646 mutations. selleckchem.com

A692V: Tazemetostat is an FDA-approved treatment for patients with follicular lymphoma harboring the EZH2 A692V mutation, indicating its activity against this mutant form. sigmaaldrich.com The cobas® EZH2 Mutation Test is designed to detect this specific mutation, among others, to identify patients who may benefit from tazemetostat therapy. nih.gov

The following table summarizes the inhibitory activity of tazemetostat against wild-type and various mutant forms of EZH2.

| Enzyme | Ki (nM) | IC50 (nM) |

|---|---|---|

| Wild-Type EZH2 | 2.5 | 11 (peptide assay), 16 (nucleosome assay) |

| EZH2 Mutants (general) | 2.5 | 2 - 38 |

| EZH2 A677G | Data not available | Data not available |

| EZH2 A682G | Data not available | 0.49 |

| EZH2 Y641N | Data not available | Data not available |

| EZH2 Y646F | Data not available | 5.8 |

| EZH2 Y646N | Data not available | 5.8 |

Ancillary Inhibition of Enhancer of Zeste Homolog 1 (EZH1) Activity

In addition to its primary target, EZH2, tazemetostat also exhibits inhibitory activity against Enhancer of Zeste Homolog 1 (EZH1), albeit with lower potency. medchemexpress.comnih.gov EZH1 is a close homolog of EZH2 and can also be part of the PRC2 complex, contributing to H3K27 methylation. nih.gov The IC50 of tazemetostat for EZH1 is 392 nM, demonstrating a 35-fold selectivity for EZH2 over EZH1. medchemexpress.comnih.gov This ancillary inhibition of EZH1 may be therapeutically relevant, as EZH1 can sometimes compensate for the loss of EZH2 activity. nih.gov The dual inhibition of both EZH1 and EZH2 could therefore represent a more comprehensive strategy for targeting PRC2-mediated gene silencing in cancer.

| Enzyme | IC50 (nM) | Selectivity vs. EZH2 |

|---|---|---|

| EZH2 (Wild-Type) | 11 | - |

| EZH1 | 392 | 35-fold |

Biological Consequences of Ezh2 Inhibition by Tazemetostat in Preclinical Models

Reactivation of Silenced Gene Expression Programs

The primary mechanism of action of tazemetostat (B611178) is the reduction of H3K27 methylation, which in turn leads to the de-repression of PRC2 target genes. nih.gov This results in a significant shift in the transcriptional landscape of cancer cells, reactivating silenced gene expression programs that can antagonize tumorigenesis.

Upregulation of Previously Repressed Tumor Suppressor Genes

A crucial consequence of EZH2 inhibition by tazemetostat is the reactivation of tumor suppressor genes that were previously silenced by aberrant PRC2 activity. u-tokyo.ac.jp In preclinical models of B-cell lymphomas, treatment with tazemetostat has been shown to upregulate key tumor suppressors involved in B-cell maturation and differentiation. For instance, an increase in the expression of PRDM1/BLIMP1, a master regulator of plasma cell differentiation, has been observed in diffuse large B-cell lymphoma (DLBCL) cell lines following tazemetostat treatment. aacrjournals.org This reactivation is particularly pronounced in cell lines harboring EZH2 mutations. aacrjournals.org

Similarly, in models of biliary tract cancer, tazemetostat treatment led to a significant upregulation of the tumor suppressor gene Fructose-1,6-bisphosphatase 1 (FBP1). nih.gov The restoration of these tumor suppressor functions contributes to the anti-proliferative and pro-differentiative effects of tazemetostat.

| Gene Upregulated | Cancer Model | Fold Change/Observation |

| PRDM1/BLIMP1 | Diffuse Large B-cell Lymphoma (DLBCL) | Increased message and protein levels, most strongly in EZH2-mutant cell lines. aacrjournals.org |

| FBP1 | Biliary Tract Cancer (BTC) | Significant 7-fold upregulation in KKU-055 cells. nih.gov |

| KLF2 | Biliary Tract Cancer (BTC) | Increased mRNA levels (fold change > 2) in KKU-055 cells. nih.gov |

| ABI3BP | Biliary Tract Cancer (BTC) | Increased mRNA levels (fold change > 2) in KKU-055 cells. nih.gov |

Broad Transcriptional Landscape Reconfiguration

Beyond individual tumor suppressors, tazemetostat induces a broad reconfiguration of the transcriptional landscape in cancer cells. In lymphoma models, this includes the upregulation of gene sets associated with memory B-cell differentiation. nih.gov This shift indicates a broader reprogramming of the cellular state towards a less aggressive, more differentiated phenotype. Gene set enrichment analysis (GSEA) in DLBCL cell lines treated with tazemetostat revealed a decrease in the expression of a B-cell receptor (BCR)-responsive gene set, suggesting that EZH2 inhibition alters the cellular response to this critical signaling pathway. aacrjournals.org In synovial sarcoma preclinical models, tazemetostat treatment reversed a subset of the synovial sarcoma gene expression signature. researchgate.netnih.gov

Modulation of Cellular Proliferation and Cell Cycle Regulation

Tazemetostat exerts a significant inhibitory effect on the proliferation of cancer cells in preclinical models. nih.gov This anti-proliferative effect is a direct consequence of the changes in gene expression that affect cell cycle control.

Impact on Key Cell Cycle Regulators (e.g., Cyclins, Cyclin-Dependent Kinases)

EZH2 plays a role in regulating the cell cycle, in part by repressing the expression of cyclin-dependent kinase (CDK) inhibitors. aacrjournals.org Preclinical studies suggest that tazemetostat's anti-proliferative effects are linked to its ability to modulate the cell cycle machinery. While direct tazemetostat-induced changes in specific cyclins and CDKs are part of a complex downstream effect, the inhibition of EZH2 is known to influence the RB1/E2F axis, a critical regulator of the G1-S phase transition. aacrjournals.orgaacrjournals.org In some cancer models, resistance to tazemetostat has been associated with acquired mutations that dysregulate the RB1/E2F axis, allowing cells to bypass the tazemetostat-induced cell-cycle arrest. aacrjournals.org This highlights the importance of this pathway in mediating the drug's effects on proliferation. For instance, loss of RB1 can lead to increased expression of S and G2-M phase genes like CDK2, contributing to resistance. aacrjournals.org

Induction of Cell Cycle Arrest

A common outcome of tazemetostat treatment in preclinical models is the induction of cell cycle arrest, typically in the G1 phase. aacrjournals.orgaacrjournals.org This was observed in SMARCB1-deficient tumor models, where tazemetostat treatment caused cells to arrest at the G1-S checkpoint. aacrjournals.org The ability of tazemetostat to induce cell-cycle arrest is a key component of its cytostatic effect, particularly in cancer cells with wild-type EZH2. aacrjournals.org In these wild-type cells, tazemetostat tends to inhibit tumor growth without causing widespread cell death, a response attributed to this cell cycle blockade. aacrjournals.orgresearchgate.net

Induction of Programmed Cell Death Pathways

In addition to its cytostatic effects, tazemetostat can also induce programmed cell death, or apoptosis, in certain preclinical contexts. nih.govnih.gov The induction of apoptosis is particularly prominent in cancer cell lines that harbor gain-of-function mutations in EZH2. aacrjournals.org These mutant cells exhibit a strong dependency on EZH2 activity for their survival, and its inhibition by tazemetostat triggers a cytotoxic response. aacrjournals.org

In contrast, cell lines with wild-type EZH2 often show a more cytostatic response to tazemetostat, with little to no induction of apoptosis when the drug is used as a single agent. aacrjournals.org However, in some models, prolonged exposure to tazemetostat can lead to a cytotoxic effect even in wild-type cells. nih.gov Furthermore, combining tazemetostat with other agents, such as BTK inhibitors or BCL2 inhibitors, has been shown to synergistically induce apoptosis in preclinical models of lymphoma. aacrjournals.org Studies in malignant melanoma cells have also shown that tazemetostat induces apoptosis in a dose- and time-dependent manner. nih.gov

| Cell Line Type | Response to Tazemetostat | Apoptosis Induction |

| EZH2-mutant | Cytotoxic | Significant increase in apoptosis. aacrjournals.org |

| EZH2 wild-type | Cytostatic | Little to no apoptosis as a single agent. aacrjournals.org |

| Malignant Melanoma | Cytotoxic | Dose- and time-dependent induction of apoptosis. nih.gov |

Apoptosis Induction in Malignant Cells

Tazemetostat has been demonstrated to induce apoptosis and exert cytotoxic effects across various preclinical cancer models. biorxiv.orgbiorxiv.orgaacrjournals.org The response is particularly pronounced in cell lines harboring gain-of-function mutations in the EZH2 gene. nih.govnih.gov In these models, such as certain B-cell lymphomas, tazemetostat treatment leads to a direct cytotoxic outcome. nih.gov Conversely, in lymphoma cells with wild-type EZH2, the response is often more cytostatic, leading to the inhibition of tumor growth rather than outright cell death. nih.govnih.gov

In studies on germinal center-derived lymphoma cell cultures, prolonged exposure to tazemetostat resulted in a cytotoxic effect. biorxiv.org Similarly, in preclinical models of synovial sarcoma, tazemetostat induced concentration-dependent cell growth inhibition and cell death in cells positive for the SS18-SSX fusion protein. biorxiv.orgnih.gov However, the apoptotic effect may be context-dependent, as one study noted an absence of significant apoptosis in vivo in models of epithelioid and rhabdoid tumors. targetedonc.com

| Cancer Model | EZH2 Status | Observed Effect | Reference |

|---|---|---|---|

| B-cell Lymphoma | Mutant | Cytotoxic (Apoptosis) | nih.gov |

| B-cell Lymphoma | Wild-Type | Cytostatic (Growth Inhibition) | nih.govnih.gov |

| Synovial Sarcoma (SS18-SSX positive) | Not specified | Concentration-dependent cell death | biorxiv.orgnih.gov |

| Epithelioid/Rhabdoid Tumors | Not specified | No significant apoptosis observed in vivo | targetedonc.com |

Promotion of Cellular Differentiation Processes

A key consequence of EZH2 inhibition by tazemetostat is the promotion of cellular differentiation. By blocking EZH2's methyltransferase activity, tazemetostat lifts the repressive epigenetic marks on genes that drive cell maturation, forcing malignant cells to proceed down a differentiation pathway. This can lead to a less aggressive cellular state and a reduction in proliferative capacity.

Differentiation of Specific Cell Lineages (e.g., B cells via PRDM1/BLIMP1)

The role of tazemetostat in promoting differentiation is well-documented in preclinical models of B-cell lymphomas. biorxiv.orgnih.gov EZH2 is a critical regulator in the germinal center reaction, where it helps maintain B-cells in a proliferative, undifferentiated state. biorxiv.org Inhibition of EZH2 by tazemetostat has been shown to induce hallmarks of B-cell maturation. nih.govnih.gov

A central mechanism in this process is the upregulation of PRDM1 (also known as BLIMP1), a master regulator of plasma cell differentiation. nih.govaacrjournals.org Studies have shown that tazemetostat treatment increases the expression of PRDM1/BLIMP1 in diffuse large B-cell lymphoma (DLBCL) cell lines. nih.govnih.gov This effect occurs irrespective of the EZH2 mutation status, indicating a broader mechanism of action beyond just EZH2-mutant cancers. nih.govaacrjournals.org The induction of PRDM1 is associated with a shift in gene expression signatures towards those of more mature memory B-cells. nih.govaacrjournals.org Furthermore, the combination of tazemetostat with agents that stimulate B-cell maturation signals, such as CD40L, can synergistically enhance the upregulation of PRDM1. nih.gov

| Cell Line Model | EZH2 Status | Key Finding | Reference |

|---|---|---|---|

| DLBCL Cell Lines (KARPAS-422, Farage, SU-DHL-5) | Mutant & Wild-Type | Increased PRDM1/BLIMP1 expression | nih.gov |

| DLBCL Cell Lines | Mutant & Wild-Type | Induction of memory B-cell gene signatures | aacrjournals.org |

| SU-DHL-5 | Wild-Type | Enhanced PRDM1 upregulation with CD40L co-treatment | nih.gov |

Influence on Cancer Stem Cell Phenotypes and Plasticity

The role of EZH2 is critically implicated in the maintenance of stem cell-like characteristics in both normal and cancerous tissues. oncotarget.com EZH2 is frequently overexpressed in cancer stem cells (CSCs) across numerous malignancies and is considered essential for their expansion and maintenance. oncotarget.com By inhibiting EZH2, tazemetostat is hypothesized to interfere with the self-renewal and pluripotent properties of CSCs.

Preclinical research suggests that EZH2 plays a master regulatory role in cell plasticity, including processes like the epithelial-to-mesenchymal transition (EMT), which is closely linked to the acquisition of stem-like properties. biorxiv.orgbiorxiv.orgnih.gov EZH2 maintains an epithelial state in some cancer cells by repressing mesenchymal genes; its inhibition can, therefore, influence this transition. biorxiv.orgnih.gov While direct studies on tazemetostat's effect on CSC populations are still emerging, its mechanism of action strongly suggests an ability to disrupt CSC phenotypes. For instance, in non-cancer contexts such as T-cell development, tazemetostat has been shown to maintain "stemness" and delay dysfunctional progression, highlighting its impact on progenitor-like cell populations. nih.govbiorxiv.orgaacrjournals.org This suggests that by modulating the epigenetic landscape, tazemetostat can alter the state of cellular plasticity and potentially diminish the pool of malignant stem cells that drive tumor recurrence and metastasis.

Preclinical Investigation Methodologies and Key Findings for Tazemetostat Dihydrobromide

In Vitro Cellular Models

Assessment of Proliferation and Viability in Cancer Cell Lines

The preclinical evaluation of tazemetostat (B611178) dihydrobromide has extensively utilized in vitro cellular models to determine its effect on cancer cell proliferation and viability. A common methodology involves seeding cancer cell lines in multi-well plates and treating them with varying concentrations of tazemetostat over a period of several days. Cell viability is then assessed using colorimetric or fluorometric assays, such as the resazurin-based assay, which measures metabolic activity as an indicator of viable cells nih.govelte.hu. Proliferation is often determined by direct cell counting or through assays that measure DNA synthesis.

Key findings from these studies indicate that tazemetostat effectively inhibits the proliferation of a range of cancer cell lines, with its potency often correlating with the presence of specific genetic mutations. For instance, in B-cell lymphoma cell lines, tazemetostat demonstrated potent anti-proliferative activity, particularly in those harboring EZH2 gain-of-function mutations. The half-maximal inhibitory concentration (IC50) for proliferation in EZH2-mutant lymphoma cell lines was observed to be significantly lower than in wild-type cell lines after 11 days of treatment researchgate.net. Specifically, IC50 values ranged from 0.00049 to 7.6 µmol/L in various diffuse large B-cell lymphoma (DLBCL) lines researchgate.net.

In studies involving biliary tract cancer (BTC) cell lines, tazemetostat was found to reduce cell viability and impair clonogenic growth, which is the ability of a single cell to form a colony nih.gov. However, a significant reduction in the viability of most BTC cell lines was observed only at very high concentrations after 72 and 120 hours of treatment nih.gov. Long-term incubation, however, did show an impairment in cell viability nih.gov.

For small cell carcinoma of the ovary, hypercalcemic type (SCCOHT) cell lines deficient in both SMARCA2 and SMARCA4, tazemetostat demonstrated potent anti-proliferative effects researchgate.net. Similarly, in malignant rhabdoid tumor (MRT) models, which are characterized by the loss of the SMARCB1 protein, tazemetostat has shown significant preclinical activity nih.gov1stoncology.com.

The following table summarizes the reported IC50 values for tazemetostat-induced inhibition of proliferation in various cancer cell lines.

| Cell Line | Cancer Type | EZH2 Status | Proliferation IC50 (µM) |

| Various DLBCL Lines | Diffuse Large B-Cell Lymphoma | Mutant & Wild-Type | 0.00049 - 7.6 |

| Various BTC Lines | Biliary Tract Cancer | Not specified | High concentrations required for short-term viability reduction |

Note: IC50 values can vary depending on the specific cell line, assay conditions, and duration of treatment.

Analysis of Apoptosis and Differentiation Induction

The induction of apoptosis, or programmed cell death, by tazemetostat has been investigated using methods such as Annexin V staining followed by flow cytometry. This technique identifies cells in the early and late stages of apoptosis.

In preclinical models of B-cell lymphoma, tazemetostat was shown to induce apoptosis, particularly in cell lines with EZH2 mutations nih.govnih.govnih.govresearchgate.net. For example, a cytotoxic response characterized by apoptosis was observed in the KARPAS-422a cell line, which harbors an EZH2 mutation researchgate.net. In contrast, wild-type EZH2 cell lines often exhibit a more cytostatic response, characterized by the inhibition of proliferation rather than widespread cell death nih.govresearchgate.netsci-hub.se.

Beyond apoptosis, tazemetostat has been shown to induce cellular differentiation in certain cancer models. In B-cell lymphomas, treatment with tazemetostat led to an increase in the expression of PRDM1/BLIMP1, a key regulator of B-cell maturation, and gene signatures associated with more advanced stages of B-cell development nih.govresearchgate.net. This suggests that by inhibiting EZH2, tazemetostat can prompt cancer cells to exit their proliferative state and proceed along a differentiation pathway nih.govnih.gov.

Genome-Wide Gene Expression and Epigenetic Signature Profiling

To understand the molecular mechanisms underlying the effects of tazemetostat, researchers have employed genome-wide gene expression and epigenetic profiling techniques. Gene expression analysis, often performed using microarray or RNA sequencing (RNA-seq), reveals changes in the transcription of thousands of genes following drug treatment. Epigenetic profiling, including techniques like chromatin immunoprecipitation followed by sequencing (ChIP-seq), can identify changes in histone modifications, such as the methylation of histone H3 at lysine (B10760008) 27 (H3K27me3), which is the direct target of EZH2.

In B-cell lymphoma, gene expression studies have shown that tazemetostat treatment leads to the upregulation of genes typically silenced by EZH2 nih.govnih.govresearchgate.net. For instance, tazemetostat was found to significantly increase the expression of CCL17/TARC in various B-cell lymphoma lines nih.govnih.gov. Gene set enrichment analysis revealed a positive correlation between genes upregulated by tazemetostat in follicular lymphoma cell lines and those overexpressed in Hodgkin/Reed-Sternberg cells nih.gov. Epigenetic analysis confirmed that the CCL17 promoter region is enriched in the repressive H3K27me3 mark, and tazemetostat treatment led to its demethylation and subsequent gene transcription activation nih.gov.

In malignant rhabdoid tumors, the loss of the SMARCB1 tumor suppressor leads to an oncogenic dependency on EZH2. Genomic and epigenetic analyses of patient tumors and cell line models have been used to identify mechanisms of response and resistance to tazemetostat alexkentsis.netmskcc.org. These studies have revealed that an intact RB1/E2F cell cycle pathway is a key requirement for a robust response to tazemetostat alexkentsis.net.

Studies across Diverse Cancer Cell Types

The preclinical investigation of tazemetostat has spanned a wide array of cancer cell types, reflecting the broad role of EZH2 in tumorigenesis.

B-cell lymphoma: As detailed in previous sections, tazemetostat has shown significant activity in various subtypes of B-cell lymphoma, with a more pronounced cytotoxic effect in EZH2-mutant lines researchgate.netnih.govnih.govnih.govresearchgate.net.

Malignant Rhabdoid Tumors (MRT): Due to their characteristic loss of SMARCB1 and subsequent reliance on EZH2, MRTs have been a key focus of tazemetostat preclinical research. Studies have consistently demonstrated the sensitivity of MRT cell lines to tazemetostat nih.gov1stoncology.com.

Head and Neck Squamous Cell Carcinoma (HNSCC): Preclinical studies in HNSCC models are ongoing. While specific in vitro data on proliferation and apoptosis is still emerging, the rationale for targeting EZH2 in this cancer type is supported by its frequent overexpression and correlation with the methylation of tumor suppressor genes.

Biliary Tract Cancer (BTC): In vitro studies have shown that tazemetostat can impair the clonogenic growth of BTC cells and reduce cell viability, although higher concentrations are often required for a significant short-term effect nih.gov. These studies also highlighted a strong epigenetic effect at lower concentrations, indicating a potential therapeutic window nih.gov.

Small Cell Carcinoma of the Ovary, Hypercalcemic Type (SCCOHT): This rare and aggressive cancer is often characterized by the loss of SMARCA4 and SMARCA2, components of the SWI/SNF complex. Preclinical models have shown that SCCOHT cell lines with these deficiencies are sensitive to EZH2 inhibition by tazemetostat, which induces potent anti-proliferative and anti-tumor effects researchgate.net.

In Vivo Preclinical Tumor Models

Evaluation of Dose-Dependent Tumor Growth Inhibition and Regression in Xenograft Models

To assess the in vivo efficacy of tazemetostat, researchers have utilized xenograft models, where human cancer cells are implanted into immunodeficient mice. These models allow for the evaluation of a drug's ability to inhibit tumor growth and induce regression in a living organism.

In these studies, tumor-bearing mice are typically treated with various doses of tazemetostat administered orally. Tumor volume is measured regularly to assess the rate of tumor growth. Key findings from these preclinical in vivo studies have demonstrated dose-dependent anti-tumor activity of tazemetostat across several cancer types.

In xenograft models of EZH2-mutant non-Hodgkin lymphoma, oral administration of tazemetostat resulted in dose-dependent tumor growth inhibition, including complete and sustained tumor regressions researchgate.net. In a PBRM1-mutated human chordoma patient-derived xenograft (PDX) model, tazemetostat showed dramatic antitumor efficacy mdpi.com.

For malignant rhabdoid tumors, tazemetostat has shown significant antitumor activity in xenograft models nih.gov. Similarly, in synovial sarcoma patient-derived xenograft models, tazemetostat induced significant, dose-dependent tumor growth inhibition in two out of three models tested researchgate.net.

The following table summarizes the findings from selected in vivo xenograft studies of tazemetostat.

| Cancer Type | Xenograft Model | Dosing | Key Findings |

| Non-Hodgkin Lymphoma (EZH2-mutant) | Cell line-derived | Oral, dose-ranging | Dose-dependent tumor growth inhibition, complete and sustained tumor regressions. |

| Chordoma (PBRM1-mutated) | Patient-derived | 75 mg/kg, twice daily, 5 days/week | Dramatic antitumor efficacy. |

| Malignant Rhabdoid Tumor | Cell line-derived | Not specified | Significant antitumor activity. |

| Synovial Sarcoma | Patient-derived | BID schedule for 35 days | Significant, dose-dependent tumor growth inhibition in 2 of 3 models. |

Assessment of Anti-Tumor Activity in Patient-Derived Xenografts (PDX)

Tazemetostat dihydrobromide has demonstrated significant anti-tumor activity in various patient-derived xenograft (PDX) models, particularly in tumors characterized by specific genetic alterations, such as those affecting the SWI/SNF chromatin remodeling complex.

In preclinical models of synovial sarcoma, a cancer defined by the SS18-SSX fusion protein which leads to functional loss of the SWI/SNF subunit SMARCB1, tazemetostat treatment resulted in dose-dependent tumor growth inhibition. nih.govnih.gov Studies using three distinct synovial sarcoma PDX models (CTG-0771, CTG-0331, and CTG-1169) showed that tazemetostat induced statistically significant tumor growth inhibition in two of the three models (CTG-0771 and CTG-0331). researchgate.netresearchgate.net In these responsive models, tazemetostat also led to a dose-dependent increase in the survival of the mice. researchgate.netresearchgate.net

Furthermore, the anti-tumor activity of tazemetostat was evaluated by the Pediatric Preclinical Testing Program in a panel of solid tumor xenografts. nih.gov This study revealed that tazemetostat induced significant differences in event-free survival (EFS) in 9 out of 30 xenografts studied. nih.gov The activity was most pronounced in rhabdoid tumor xenografts, with 5 out of 7 (71%) of these models showing a significant response compared to only 4 out of 23 (17%) of non-rhabdoid xenografts. nih.gov

| PDX Model | Tazemetostat Effect on Tumor Growth | Effect on Survival |

|---|---|---|

| CTG-0771 | Significant Inhibition | Increased Survival (Dose-dependent) |

| CTG-0331 | Significant Inhibition | Increased Survival (Dose-dependent) |

| CTG-1169 | No Significant Inhibition | No Significant Delay in Tumor Growth |

Pharmacodynamic Biomarker Validation of H3K27me3 Reduction in Vivo

A key pharmacodynamic biomarker for tazemetostat activity is the reduction of histone H3 lysine 27 trimethylation (H3K27me3), the direct enzymatic product of EZH2. nih.gov Preclinical studies have consistently demonstrated that tazemetostat treatment leads to a dose-dependent reduction of H3K27me3 levels in vivo. nih.govnih.gov

In studies with synovial sarcoma PDX models, the inhibition of tumor growth correlated with the inhibition of H3K27me3 levels in the tumor tissue. nih.govnih.gov Similarly, in a study involving a PBRM1-mutated chordoma PDX model, the efficacy of tazemetostat was assessed by collecting fresh tumors and peripheral blood mononuclear cells (PBMCs) to measure the drug's effect on EZH2 activity, implying a reduction in H3K27me3. nih.gov

Research has shown a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship between tazemetostat exposure and the reduction of H3K27me3 levels. aacrjournals.org This has been observed in peripheral blood monocytes and granulocytes of pediatric patients in a Phase 1 study, where consistent and significant post-dose reductions in H3K27me3 were noted. aacrjournals.org Although tazemetostat reduced H3K27me3 levels in the majority of tumors tested, this reduction did not always correlate with an anti-tumor response, suggesting that while it is a reliable biomarker of target engagement, it is not the sole determinant of clinical efficacy. nih.gov

| Model/Study Type | Tissue/Cell Type Analyzed | Key Finding |

|---|---|---|

| Synovial Sarcoma Xenografts | Tumor Tissue | Dose-dependent reduction of H3K27me3 correlated with tumor growth inhibition. nih.govnih.gov |

| Chordoma PDX (PBRM1-mutated) | Tumor Tissue and PBMCs | Assessment of EZH2 activity post-treatment. nih.gov |

| Pediatric Phase 1 Study | Peripheral Blood Monocytes and Granulocytes | Consistent and significant post-dose reductions in H3K27me3. aacrjournals.org |

| Pediatric Preclinical Testing Program | Tumor Tissue | Significant reduction of H3K27me3 levels irrespective of tumor response. nih.gov |

Investigation in Models of Central Nervous System Malignancies

The efficacy of tazemetostat has also been investigated in preclinical models of central nervous system (CNS) malignancies, particularly pediatric brain tumors. nih.govresearchgate.net In a study using a panel of 22 patient-derived orthotopic xenograft (PDOX) models of pediatric brain tumors, EZH2 was found to be overexpressed in glioblastoma (GBM) and medulloblastoma models. nih.govresearchgate.net

Therapeutic efficacy was evaluated in four of these PDOX models: one GBM, two medulloblastomas, and one atypical teratoid rhabdoid tumor (ATRT), a type of INI1-negative tumor. asco.org Tazemetostat was administered orally and demonstrated the ability to cross the blood-brain barrier, leading to anti-tumor activity. asco.org

As a single agent, tazemetostat significantly prolonged survival in the INI1-mutant ATRT model and the GBM model in a dose-dependent manner. nih.govresearchgate.net Specifically, in the IC-L1115ATRT model, a 400 mg/kg dose of tazemetostat led to a 101% increase in survival, while in the IC-2305GBM model, the same dose resulted in a 45% prolongation of survival compared to untreated controls. nih.govresearchgate.net The most significant treatment effect was observed in the ATRT model, which is consistent with the known sensitivity of INI1-deficient tumors to EZH2 inhibition. aacrjournals.orgasco.org However, in these preclinical CNS tumor models, the addition of tazemetostat to standard therapies like cisplatin (B142131) or radiation did not significantly improve survival compared to the standard therapies alone. asco.org

| PDOX Model | Tumor Type | Key Finding (Single Agent Tazemetostat) |

|---|---|---|

| IC-L1115ATRT | Atypical Teratoid Rhabdoid Tumor (ATRT) | Significantly prolonged survival (101% increase at 400 mg/kg). nih.govresearchgate.net |

| IC-2305GBM | Glioblastoma (GBM) | Significantly prolonged survival (45% increase at 400 mg/kg). nih.govresearchgate.net |

| IC-1078MB (Group 4) | Medulloblastoma | Substantial, but not statistically significant, survival prolongation when added to radiation. nih.govresearchgate.net |

| Group 3 Medulloblastoma Model | Medulloblastoma | Not responsive to any tested treatment. asco.org |

Mechanisms of Acquired Resistance to Tazemetostat and Ezh2 Inhibition

Genomic and Transcriptional Alterations Underlying Resistance

A primary mechanism of acquired resistance to tazemetostat (B611178) involves genetic and transcriptional changes that disrupt the core cellular processes targeted by EZH2 inhibition. These alterations frequently converge on critical cell cycle regulatory pathways, allowing cancer cells to evade the anti-proliferative effects of the drug.

Identification of Acquired Mutations Converging on the RB1/E2F Axis

A key requirement for the therapeutic efficacy of tazemetostat is an intact retinoblastoma 1 (RB1)/E2F signaling axis. nih.govnih.gov Clinical and preclinical studies have identified that acquired mutations in genes that constitute this pathway are a significant driver of resistance. nih.govresearchgate.net Targeted gene sequencing of tumors from patients who developed resistance to tazemetostat revealed newly acquired somatic mutations, including biallelic loss-of-function mutations in the RB1 gene. researchgate.net

Beyond direct mutations in RB1, inactivating mutations in upstream regulators of the RB1 pathway, such as CDKN2A and CDKN2B, have also been identified in tazemetostat-resistant tumors. nih.govaacrjournals.org CDKN2A and CDKN2B encode for the tumor suppressors p16 and p15, respectively, which act as inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). Inhibition of CDK4/6 prevents the phosphorylation and inactivation of RB1, thereby halting cell cycle progression. Loss of these regulators leads to constitutive RB1 inactivation, mimicking the effect of direct RB1 loss. nih.govsynthego.com

The following table summarizes key genes in the RB1/E2F axis where mutations have been associated with tazemetostat resistance.

| Gene | Protein Product | Function in Cell Cycle | Consequence of Inactivating Mutation |

| RB1 | Retinoblastoma protein | Tumor suppressor, negative regulator of the G1/S phase transition | Loss of cell cycle arrest, continuous proliferation |

| CDKN2A | p16INK4a | Inhibitor of CDK4/6 | Disinhibition of CDK4/6, inactivation of RB1 |

| CDKN2B | p15INK4b | Inhibitor of CDK4/6 | Disinhibition of CDK4/6, inactivation of RB1 |

Decoupling of EZH2-Dependent Differentiation from Cell Cycle Control

The therapeutic effect of tazemetostat in susceptible cancers is twofold: it induces cell cycle arrest and promotes cellular differentiation. nih.govbiorxiv.org However, acquired mutations in the RB1/E2F axis effectively uncouple these two processes. nih.govbiorxiv.org

In sensitive cancer cells, EZH2 inhibition leads to the de-repression of target genes, including tumor suppressors that can halt the cell cycle, such as those involved in the RB1 pathway. aacrjournals.orgsynthego.com However, when mutations in the RB1 pathway are present, cells can bypass this tazemetostat-induced G1 arrest. nih.govaacrjournals.org Even though EZH2 is effectively inhibited and a transcriptional response indicative of differentiation is sustained, the loss of RB1 function allows for unchecked cell proliferation. nih.gov This decoupling is a central feature of acquired resistance, as the anti-proliferative effects of tazemetostat are negated while the pro-differentiative effects are insufficient to halt tumor growth. nih.govbiorxiv.org

Activation of Compensatory Signaling Pathways

Another significant mechanism of resistance to EZH2 inhibitors like tazemetostat is the activation of alternative, pro-survival signaling pathways that can compensate for the inhibition of EZH2.

Role of IGF-1R, PI3K, and MEK Pathway Activation

Studies in various cancer models have demonstrated that the activation of the Insulin-like Growth Factor 1 Receptor (IGF-1R), Phosphoinositide 3-kinase (PI3K), and Mitogen-activated protein kinase kinase (MEK) pathways can confer resistance to EZH2 inhibitors. nih.gov In diffuse large B-cell lymphoma (DLBCL) cell lines that have developed resistance to an EZH2 inhibitor, increased phosphorylation of IGF-1R, AKT (a downstream effector of PI3K), and ERK1/2 (downstream of MEK) has been observed. nih.gov

The constitutive activation of these pathways has been shown to be sufficient to induce resistance to EZH2 inhibition. nih.gov These pathways promote cell survival and proliferation through various mechanisms, effectively overriding the cell cycle arrest signals initiated by tazemetostat. The activation of the PI3K/AKT and MAPK pathways can lead to the decreased expression of pro-apoptotic proteins, further contributing to resistance. researchgate.net

The following table outlines the key compensatory signaling pathways and their role in resistance to EZH2 inhibition.

| Pathway | Key Proteins | Function | Role in Resistance |

| IGF-1R Signaling | IGF-1R | Receptor tyrosine kinase that activates downstream pro-survival pathways | Activation can bypass the effects of EZH2 inhibition |

| PI3K/AKT Signaling | PI3K, AKT | Regulates cell survival, growth, and proliferation | Constitutive activation promotes cell survival despite EZH2 inhibition |

| MEK/ERK Signaling | MEK, ERK | Regulates cell proliferation and differentiation | Activation can drive proliferation independently of EZH2-regulated pathways |

Epigenetic Modifications as Resistance Drivers

Beyond genetic mutations, alterations in the epigenetic landscape, particularly those involving other histone-modifying enzymes, can also contribute to tazemetostat resistance.

Role of Other Histone Methyltransferases (e.g., NSD1) in Modulating Susceptibility

Recent research has identified the histone methyltransferase NSD1 as a key modulator of susceptibility to EZH2 inhibition in the context of SMARCB1-mutant tumors. nih.govnih.gov NSD1 is responsible for the di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2), a mark generally associated with active transcription. nih.gov

CRISPR screens have revealed that the loss of NSD1 leads to resistance to EZH2 inhibitors. nih.govnih.gov Mechanistically, NSD1 appears to antagonize the function of the Polycomb Repressive Complex 2 (PRC2), of which EZH2 is the catalytic subunit. nih.govnih.gov The H3K36me2 mark deposited by NSD1 is crucial for the transcriptional activation of genes that are de-repressed upon EZH2 inhibition. nih.gov Therefore, in the absence of NSD1, the anti-tumor effects of tazemetostat are diminished because the target genes are not effectively activated. nih.gov This highlights a critical interplay between different histone methylation marks in determining the cellular response to EZH2 inhibition.

EZH2 Overexpression as a Resistance Mechanism

Upregulation of the Enhancer of Zeste Homolog 2 (EZH2) protein has been investigated as a potential mechanism of acquired resistance to tazemetostat and other EZH2 inhibitors. While EZH2 overexpression is a known oncogenic driver in various cancers, its direct role in mediating resistance to drugs that target its catalytic activity is multifaceted. Research suggests that increased EZH2 expression, particularly as a consequence of alterations in upstream regulatory pathways, can contribute to reduced drug sensitivity.

One of the key mechanisms implicated in the overexpression of EZH2 in the context of tazemetostat resistance involves the retinoblastoma 1 (RB1) tumor suppressor pathway. EZH2 is a known transcriptional target of the RB1/E2F signaling axis. The loss or inactivation of RB1 can lead to derepression of E2F transcription factors, resulting in the increased expression of their target genes, including EZH2.

Studies have demonstrated that acquired loss-of-function mutations in RB1 can confer resistance to tazemetostat. In cellular models, the biallelic loss of RB1 has been shown to result in persistent EZH2 expression even in the presence of tazemetostat. This sustained expression of EZH2 is thought to contribute to a phenotype of resistance, allowing cells to bypass the G1 cell cycle arrest that is typically induced by EZH2 inhibition.

However, it is crucial to note that this resistance mechanism may be independent of the canonical methyltransferase activity of EZH2. Research has indicated that even in RB1-deficient, tazemetostat-resistant cells with elevated EZH2 levels, the global levels of histone H3 lysine 27 trimethylation (H3K27me3), the primary product of EZH2's catalytic activity, remain suppressed by the drug. This suggests that the resistance conferred by RB1 loss and subsequent EZH2 overexpression is not due to a simple titration effect where the increased amount of EZH2 protein overcomes the inhibitory capacity of tazemetostat on its enzymatic function. Instead, it is hypothesized that the resistance is linked to the decoupling of EZH2-dependent differentiation from cell cycle control, allowing proliferation to continue despite effective inhibition of EZH2's methyltransferase activity.

The following table summarizes key research findings related to EZH2 overexpression as a mechanism of acquired resistance to tazemetostat:

| Cell Line/Model | Genetic Alteration | Effect on EZH2 Expression | Impact on Tazemetostat Sensitivity | Key Finding |

|---|---|---|---|---|

| G401 cells (rhabdoid tumor) | Biallelic RB1 deletion (RB1del) | Increased and persistent EZH2 expression | Resistant to tazemetostat-induced cell cycle arrest | RB1 loss confers tazemetostat resistance by increasing EZH2 expression, but this resistance is independent of EZH2's methyltransferase activity. |

Q & A

Q. What is the primary mechanism of action of Tazemetostat dihydrobromide in targeting EZH2-mediated epigenetic regulation?

Tazemetostat inhibits the histone-lysine N-methyltransferase EZH2, a component of the Polycomb Repressive Complex 2 (PRC2), thereby reducing trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic modulation reactivates silenced tumor suppressor genes. Researchers can validate this mechanism using Western Blot analysis for H3K27me3 levels and RNA sequencing to identify re-expressed genes .

Q. What in vitro assays are commonly used to evaluate Tazemetostat's anti-tumor efficacy?

Standard assays include:

- Clonogenic assays to measure long-term cell proliferation inhibition.

- Resazurin-based viability assays for short-term cytotoxicity.

- IC50 calculations to determine dose-response relationships. Time-resolved cytotoxic analysis is recommended to account for delayed effects, as Tazemetostat’s epigenetic changes may precede measurable cytotoxicity by 72+ hours .

Q. How do researchers select preclinical models to study Tazemetostat in B-cell lymphomas?

Prioritize models with EZH2 gain-of-function mutations (e.g., Y641) or PRC2 pathway dysregulation. Use cell lines with confirmed EZH2 mutation status via sequencing and validate baseline H3K27me3 levels. In vivo studies should employ xenografts with genetic characterization to align with clinical trial populations (e.g., relapsed/refractory follicular lymphoma) .

Q. What biomarkers are critical for assessing Tazemetostat response in clinical research?

Key biomarkers include:

- H3K27me3 levels (via immunohistochemistry or Western Blot).

- EZH2 mutation status (e.g., Y641).

- Dynamic changes in interferon-responsive MHC-II expression , which may predict synergy with immunotherapy .

Advanced Research Questions

Q. How can researchers investigate the combinatorial effects of Tazemetostat with chromatin-remodeling agents like CBL0137?

Design studies using sequential or concurrent dosing to assess synergy. For example:

- Pre-treat cells with CBL0137 (a curaxin) to relax chromatin, enhancing Tazemetostat’s access to EZH2.

- Quantify GFP reactivation in reporter assays to measure transcriptional synergy.

- Use flow cytometry or single-cell RNA sequencing to evaluate gene re-expression .

Q. What experimental strategies address conflicting data on Tazemetostat’s efficacy in epithelial vs. mesenchymal tumor models?

- Perform multi-omics profiling (epigenetic, transcriptomic, proteomic) to identify context-dependent resistance mechanisms.

- Compare drug penetration in 3D organoid models vs. monolayer cultures.

- Incorporate time-course analyses to distinguish early epigenetic effects from late cytotoxic responses .

Q. How should researchers optimize clinical trial designs for Tazemetostat combination therapies?

- Use biomarker-enriched cohorts (e.g., EZH2 mutations, PD-1 resistance markers) to stratify patients.

- Implement adaptive Phase Ib/III designs (e.g., SYMPHONY-2 trial) to evaluate safety and efficacy of Tazemetostat with R² (rituximab + lenalidomide).

- Include longitudinal biospecimen collection for correlative studies on epigenetic reprogramming .

Q. What methodologies resolve contradictions in Tazemetostat’s cytotoxicity across cell lines or treatment durations?

- Conduct multivariate analyses to isolate variables such as cell lineage, genetic background, and drug exposure time.

- Use long-term clonogenic assays to capture delayed cytotoxicity missed in short-term viability tests.

- Validate findings across independent laboratories to control for technical variability .

Data Analysis & Interpretation

Q. How can researchers reconcile discrepancies between preclinical and clinical efficacy data for Tazemetostat?

Q. What statistical approaches are recommended for analyzing Tazemetostat’s dose-response relationships in heterogeneous tumors?

- Use non-linear mixed-effects modeling (e.g., Emax models) to account for inter-patient variability.

- Incorporate Bayesian adaptive designs in early-phase trials to dynamically optimize dosing .

Ethical & Methodological Considerations

Q. How should researchers handle data privacy in trials involving Tazemetostat?

- Classify data as coded or pseudonymized , with keys stored securely in restricted-access repositories.

- Follow GDPR/HIPAA guidelines for storage and sharing, ensuring anonymization before public deposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.